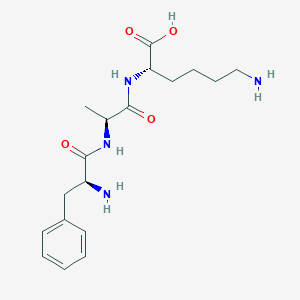
Phenylalanyl-alanyl-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanyl-alanyl-lysine (FAK) is a tripeptide consisting of three amino acids: phenylalanine, alanine, and lysine. It is a synthetic peptide that has been widely used in scientific research due to its unique properties. FAK has been shown to have various biochemical and physiological effects, making it a valuable tool in understanding the mechanisms of certain biological processes.
Aplicaciones Científicas De Investigación
tRNA Binding and Catalysis : The interaction of the tRNA(Phe) acceptor end with yeast phenylalanyl-tRNA synthetase, involving lysine residues, plays a crucial role in the binding and catalysis process. Studies have identified specific lysine residues in yeast phenylalanyl-tRNA synthetase that are pivotal for the binding of tRNA but not essential for catalysis, highlighting the intricate nature of this interaction (Sanni et al., 1991).
Hydrolysis of Aminoacyl-l-lysines : Research on the hydrolysis of aminoacyl-l-lysines, including phenylalanyl-l-lysine, by trypsin has been conducted to understand the influence of different aminoacyl groups on the hydrolysis rate. This study provides insights into the proteolytic activity and specificity of trypsin towards various aminoacyl-l-lysines (Izumiya et al., 1960).
Aminoacyl-tRNA Synthetase Activity : The study of aminoacyl-tRNA synthetase activity in different subcellular fractions of rabbit liver, including phenylalanyl-tRNA synthetase, reveals the distribution and forms of these enzymes. This research contributes to understanding the role of aminoacyl-tRNA synthetases, including those related to lysine and phenylalanine, in protein synthesis (Berbeć et al., 1984).
Nylon-6 Copolymers with Amino Acids : The incorporation of amino acids such as phenylalanine and lysine into nylon-6 by melt polycondensation demonstrates their potential in material science. This research explores the impact of these amino acids on the physical properties of nylon-6, including biodegradability and dyeability (Nagata & Kiyotsukuri, 1992).
Chemical Modification of Cytochrome c : The study of chemical modification of cytochrome c, particularly the reaction with phenylalanyl residues, contributes to understanding protein-protein interactions and the structural and functional aspects of proteins (Ferguson-Miller et al., 1978).
Peptide-Bond Formation by Aminoacyl-tRNA Protein Transferase : Research on eubacterial leucyl/phenylalanyl-tRNA protein transferase demonstrates its role in catalyzing peptide-bond formation. This enzyme uses Leu-tRNALeu (or Phe-tRNAPhe) and an N-terminal Arg (or Lys) of a protein as substrates, offering insights into the protein-based mechanism of peptide-bond formation (Watanabe et al., 2007).
Propiedades
Número CAS |
107889-42-9 |
|---|---|
Nombre del producto |
Phenylalanyl-alanyl-lysine |
Fórmula molecular |
C18H28N4O4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H28N4O4/c1-12(16(23)22-15(18(25)26)9-5-6-10-19)21-17(24)14(20)11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26)/t12-,14-,15-/m0/s1 |
Clave InChI |
ULECEJGNDHWSKD-QEJZJMRPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
SMILES canónico |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Otros números CAS |
107889-42-9 |
Secuencia |
FAK |
Sinónimos |
Phe-Ala-Lys phenylalanyl-alanyl-lysine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



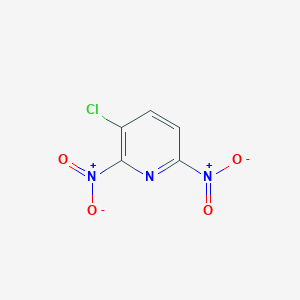
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
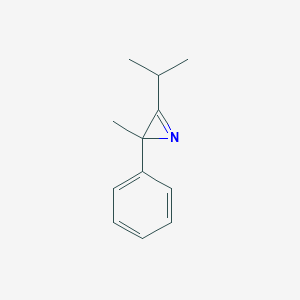
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
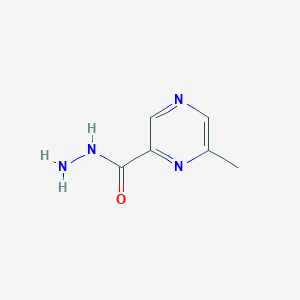
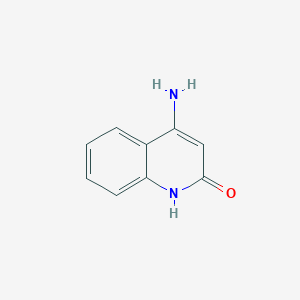
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
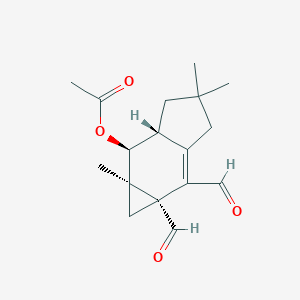
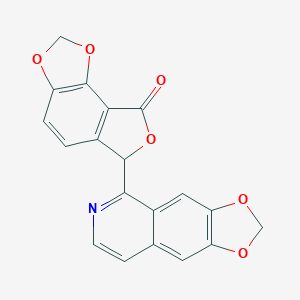
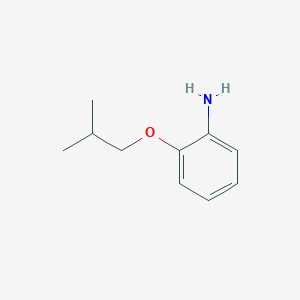
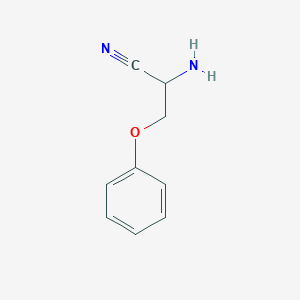
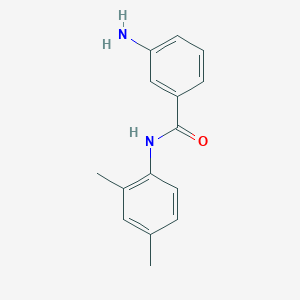
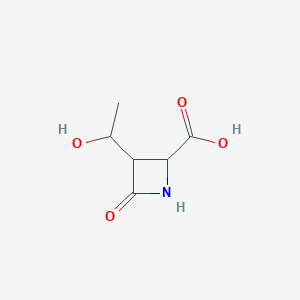
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)